6-Aminonicotinonitrile, 6,6-bis-boc protected
CAS No.:
Cat. No.: VC13586969
Molecular Formula: C16H21N3O4
Molecular Weight: 319.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H21N3O4 |
|---|---|
| Molecular Weight | 319.36 g/mol |
| IUPAC Name | tert-butyl N-(5-cyanopyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
| Standard InChI | InChI=1S/C16H21N3O4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)12-8-7-11(9-17)10-18-12/h7-8,10H,1-6H3 |
| Standard InChI Key | NRNUFXYWTMKOAL-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(C1=NC=C(C=C1)C#N)C(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)(C)OC(=O)N(C1=NC=C(C=C1)C#N)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Key Properties
Structural Features
The compound consists of a pyridine ring with the following substituents:
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Position 2: Boc-protected amino group (-NHBoc).
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Position 5: Cyano group (-CN).
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Position 6: Boc-protected amino group (-NHBoc).
The Boc groups (tert-butyloxycarbonyl) are acid-labile protecting agents that prevent unwanted side reactions at the amine sites during synthesis .
Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 170–175°C | |
| Density | 1.17 g/cm³ | |
| Solubility | Soluble in DMF, DMSO, acetone | |
| Storage Conditions | 2–8°C, dry environment |
Synthesis of 6-Aminonicotinonitrile, 6,6-Bis-Boc Protected
Challenges and Optimizations
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Chemoselectivity: Ensuring complete bis-protection without over-reaction. Excess Boc₂O and extended reaction times are employed .
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Purification: Silica gel chromatography is typically used to isolate the product from mono-protected byproducts .
Applications in Organic and Medicinal Chemistry
Peptide Synthesis
The compound serves as a Boc-protected intermediate for introducing nicotinonitrile motifs into peptides. Its stability allows for Fmoc-/Boc-compatible solid-phase peptide synthesis (SPPS) .
Pharmaceutical Intermediates
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Kinase Inhibitors: The cyano group and aromatic core are leveraged in designing ATP-competitive kinase inhibitors .
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Anticancer Agents: Functionalized nicotinonitriles are explored for their antiproliferative activity .
Material Science
Used in synthesizing metal-organic frameworks (MOFs) due to its rigid structure and hydrogen-bonding capability .
| Hazard Statement | Precautionary Measures |
|---|---|
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Boc₂O/DMAP/THF | RT, 12 hours | 85 | ≥95 |
| Boc₂O/NaOH/H₂O | 0°C to RT, 6 hours | 78 | 90 |
| Microwave-assisted | 100°C, 30 minutes | 88 | 97 |
Future Directions
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